(-)-Domesticine (-)-Domesticine Domesticine, (-)- is an alpha-1D-adrenoceptor antagonist.
Brand Name: Vulcanchem
CAS No.: 54325-07-4
VCID: VC0526504
InChI: InChI=1S/C19H19NO4/c1-20-4-3-10-6-16(22-2)19(21)18-12-8-15-14(23-9-24-15)7-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m1/s1
SMILES: CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)O)OC
Molecular Formula: C19H19NO4
Molecular Weight: 325.36

(-)-Domesticine

CAS No.: 54325-07-4

Cat. No.: VC0526504

Molecular Formula: C19H19NO4

Molecular Weight: 325.36

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(-)-Domesticine - 54325-07-4

Specification

CAS No. 54325-07-4
Molecular Formula C19H19NO4
Molecular Weight 325.36
IUPAC Name (12R)-18-methoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol
Standard InChI InChI=1S/C19H19NO4/c1-20-4-3-10-6-16(22-2)19(21)18-12-8-15-14(23-9-24-15)7-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m1/s1
Standard InChI Key ZMNSHBTYBQNBPV-CYBMUJFWSA-N
SMILES CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)O)OC
Appearance Solid powder

Introduction

Chemical Structure and Properties

(-)-Domesticine, with a molecular formula of C19H19NO4 and molecular weight of 325.36 g/mol, is chemically identified as (6aS)-5,6,6a,7-Tetrahydro-2-methoxy-6-methyl-4H-benzo[de] benzodioxolo[5,6-g]quinolin-1-ol . This compound belongs to the isoquinoline alkaloid family, specifically to the aporphine subgroup, characterized by a complex bicyclic framework with a nitrogen atom embedded within the structure . The stereochemistry of (-)-Domesticine is crucial for its pharmacological activities, with the S-configuration at position 12 (or 6a) playing a significant role in receptor binding.

The physical properties of (-)-Domesticine include variable melting points depending on the preparation method: 115-116°C when crystallized from methanol and water, 84-85°C from absolute methanol or benzene, and 152-153°C when dried at 60°C over P2O5 . Spectroscopic analysis reveals UV absorption maxima at 221, 283, and 310 nm (log e 4.56, 4.01, 4.17) when measured in ethanol . Regarding solubility characteristics, (-)-Domesticine is very soluble in chloroform, soluble in hot alcohol, ethyl acetate, acetic acid, and alkaline solutions, slightly soluble in ether, and practically insoluble in water .

Table 1: Physical and Chemical Properties of (-)-Domesticine

PropertyValue
Molecular formulaC19H19NO4
Molecular weight325.36 g/mol
Melting point115-116°C (from methanol + water); 84-85°C (from absolute methanol or benzene); 152-153°C (dried at 60°C over P2O5)
UV absorption maxima221, 283, 310 nm (log e 4.56, 4.01, 4.17) in ethanol
SolubilityVery soluble in chloroform; soluble in hot alcohol, ethyl acetate, acetic acid, and alkalies; slightly soluble in ether; practically insoluble in water
StabilityEasily oxidized in air
CAS Registry Number476-71-1

A notable characteristic of (-)-Domesticine is its susceptibility to oxidation when exposed to air, which necessitates careful handling and storage of the compound for research and potential pharmaceutical applications . This property also suggests potential reactivity in biological systems, which may contribute to its pharmacological effects.

Natural Sources and Isolation

(-)-Domesticine was initially isolated from Nandina domestica Thunb. (Berberidaceae), a plant commonly known as heavenly bamboo or sacred bamboo . This shrub is native to eastern Asia and has been widely cultivated as an ornamental plant in many parts of the world. Beyond its ornamental value, N. domestica has a long history of use in traditional medicine, particularly in East Asian countries.

In traditional Japanese medicine, the fruits of N. domestica, known as "nantenjitsu," have been used for the treatment of respiratory diseases such as asthma, whooping cough, and pharynx tumors . This traditional application aligns with modern pharmacological investigations that have revealed various bioactive compounds in this plant, including (-)-Domesticine.

Another significant natural source of (-)-Domesticine is Ocotea lancifolia, a plant belonging to the Lauraceae family . The presence of (-)-Domesticine in diverse plant species suggests the compound may serve important ecological functions, potentially as a defense mechanism against herbivores or pathogens.

The isolation of (-)-Domesticine from plant material typically involves extraction with organic solvents followed by various chromatographic techniques to separate and purify the compound. Early isolation methods were developed by Kitasato and Shishido, as reported in 1937 . Modern isolation protocols have refined these approaches, enabling more efficient and pure extractions for research and potential commercial applications.

Pharmacological Activities

Alpha1D-Adrenoceptor Antagonism

The most well-documented pharmacological property of (-)-Domesticine is its selective antagonism at the α1D-adrenoceptor subtype. Research has established that (-)-Domesticine functions as a novel and selective α1D-adrenoceptor antagonist in both animal tissues and human α1-adrenoceptors .

Comparative studies with BMY-7378, the prototypical α1D-adrenoceptor antagonist, have demonstrated that both compounds exhibit greater potency in inhibiting phenylephrine-induced contraction in rat thoracic aorta compared to tail artery or spleen . This tissue selectivity is consistent with the distribution pattern of α1D-adrenoceptors, which are predominantly expressed in the aorta.

(-)-Domesticine displays remarkable selectivity for the α1D-adrenoceptor subtype, showing a 34-fold higher selectivity for α1D-adrenoceptors than for α1A-adrenoceptors, and a 9-fold higher selectivity compared to α1B-adrenoceptors . This selectivity profile positions (-)-Domesticine as a potentially valuable pharmacological tool for studying α1D-adrenoceptor functions and as a lead compound for developing selective therapeutic agents.

Table 2: Receptor Selectivity of (-)-Domesticine Compared to BMY-7378

CompoundSelectivity for α1D vs. α1ASelectivity for α1D vs. α1B
(-)-Domesticine34-fold9-fold
BMY-7378102-fold21-fold

The functional affinity profiles of (-)-Domesticine for the α1-adrenoceptor subtypes in animal tissues correlate with the respective binding affinity profiles in cloned human α1-adrenoceptor subtypes . This consistency across species suggests a conserved mechanism of action, enhancing the translational potential of research findings from animal models to human applications.

Vasorelaxant Effects

The selective α1D-adrenoceptor antagonism of (-)-Domesticine contributes to its notable vasorelaxant properties. Studies indicate that (-)-Domesticine inhibits phenylephrine-induced contraction in vascular smooth muscle, particularly in the rat thoracic aorta where α1D-adrenoceptors are abundantly expressed .

The vasorelaxant effects of (-)-Domesticine suggest potential applications in the management of hypertension and other cardiovascular disorders characterized by increased vascular tone. The selective nature of its action on α1D-adrenoceptors may offer advantages over non-selective alpha-blockers, potentially resulting in fewer side effects related to antagonism of other adrenoceptor subtypes.

Preliminary research also suggests that (-)-Domesticine may act as a calcium channel antagonist, which could contribute to its vasodilatory effects through multiple mechanisms. This dual mechanism of action—α1D-adrenoceptor antagonism and potential calcium channel blockade—may enhance its efficacy as a vasorelaxant agent.

Cytotoxic Properties

(-)-Domesticine and structurally related aporphine derivatives have demonstrated cytotoxic activity against human cancer cell lines, particularly colon cancer cell lines HCT-116 and Caco-2 . This activity has generated interest in the potential anticancer applications of (-)-Domesticine and its derivatives.

Structure-activity relationship studies have revealed that certain modifications to the basic structure of domesticine can enhance cytotoxic activity. For instance, replacement of the C1 hydroxyl group with alkyloxy groups resulted in improved cytotoxicity against the tested cancer cell lines . The most potent compounds identified had IC50 values in the range of 23-38 μM, comparable to the known cytotoxic agent, etoposide .

Structure-Activity Relationships

Extensive research has been conducted on (-)-Domesticine and structurally related compounds to establish structure-activity relationships (SAR) and improve understanding of their pharmacological properties. These studies provide valuable insights into the structural features required for the various biological activities of aporphine alkaloids.

SAR for Adrenoceptor Antagonism

The structural requirements for selective α1D-adrenoceptor antagonism have been investigated by comparing (-)-Domesticine with related compounds. The stereochemistry of the molecule, particularly the S-configuration at position 6a, appears to be critical for optimal receptor binding and selectivity .

The presence of methoxy and hydroxyl groups at specific positions in the aporphine skeleton contributes to the receptor selectivity profile of (-)-Domesticine. These functional groups likely form key interactions with amino acid residues in the binding pocket of the α1D-adrenoceptor, enhancing both affinity and selectivity .

Comparative studies with other known α1D-adrenoceptor antagonists, such as BMY-7378, have revealed both similarities and differences in their structural requirements for activity. While both compounds display selectivity for α1D-adrenoceptors, they achieve this through different structural features, suggesting multiple approaches to designing selective antagonists for this receptor subtype .

SAR for Cytotoxic Activity

Studies on the cytotoxicity of aporphine derivatives structurally related to domesticine and nantenine against human colon cancer cell lines have revealed several important SAR findings :

  • The C1 position of ring A is tolerant of alkoxy substituents as well as a benzoyl ester functionality, with certain substitutions enhancing cytotoxic activity compared to the parent compound .

  • The N-methyl group of the aporphine skeleton is preferred over other N-protected functionalities for cytotoxic activity. Replacement of the N-methyl group with acetyl, ethyl carbamate, or methanesulfonyl groups was generally detrimental to cytotoxic activity .

  • The presence of an N-ethyl carbamate functionality appears to be better tolerated with a C1 hydroxy group than with a C1 methoxy group on the aporphine skeleton .

  • Ring C of the aporphine nucleus needs to be intact for cytotoxic activity, as demonstrated by the significantly lower activity of ring-truncated analogs .

These SAR insights provide valuable guidance for the rational design of aporphine derivatives with enhanced cytotoxic properties for potential anticancer applications.

Synthesis Methods

Several synthetic routes have been developed for (-)-Domesticine, typically starting from simpler organic precursors. The complex structure of the molecule, featuring multiple rings and stereogenic centers, presents significant synthetic challenges that have been addressed through various approaches.

One common synthetic route utilizes a benzyne reaction, where specific precursors are treated with sodium amide in liquid ammonia to yield (-)-Domesticine alongside other products. This method facilitates the formation of the complex ring system characteristic of aporphine alkaloids.

The synthesis process often requires precise control over reaction conditions, including temperature and pressure, and may utilize strong acids or bases to facilitate cyclization reactions. In industrial settings, optimized reaction conditions are crucial for enhancing yield and purity, with techniques such as continuous flow reactors and advanced purification methods being commonly employed.

Early syntheses of (-)-Domesticine were reported by various research groups, including Govindachari et al. (1969), Kessar et al. (1970), and Kametani et al. (1971, 1973), with further refinements by Horii et al. (1974) and Hoshino et al. (1975) . These pioneering works established the foundational methods for synthesizing this complex natural product and related aporphine alkaloids.

Modern synthetic approaches continue to refine these methods, focusing on improving stereoselectivity, yield, and efficiency. The development of enantioselective synthetic routes is particularly important for producing optically pure (-)-Domesticine for pharmacological studies and potential therapeutic applications.

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